![molecular formula C17H23NO3 B1327313 Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898755-56-1](/img/structure/B1327313.png)
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate
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Description
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C17H23NO3 . It has a molecular weight of 289.37 .
Molecular Structure Analysis
The InChI code for Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is1S/C17H23NO3/c1-2-21-17(20)6-3-5-16(19)15-9-7-14(8-10-15)13-18-11-4-12-18/h7-10H,2-6,11-13H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate has a molecular weight of 289.37 . The IUPAC name for this compound is ethyl 5-[4-(1-azetidinylmethyl)phenyl]-5-oxopentanoate .Scientific Research Applications
Oncology Applications: Non-Small Cell Lung Cancer Treatment
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed to treat non-small cell lung cancer (NSCLC), particularly targeting mutated forms of EGFR that are resistant to first-generation EGFR TKIs. AZD-9291 binds to the ATP binding site of EGFR by targeting Cys 797 and shows about 200 times greater potency against mutant EGFR than wild-type EGFR .
This compound is particularly effective against mutations such as EGFR (exon 19 deletion), EGFR (L858R/T790M), and wild-type EGFR, with IC50 values of 17 nM, 15 nM, and 480 nM respectively. It overcomes the T790M EGFR TKI resistance mutation, which is a common cause of disease progression in patients with advanced EGFR-mutant NSCLC .
properties
IUPAC Name |
ethyl 5-[2-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)10-5-9-16(19)15-8-4-3-7-14(15)13-18-11-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVKRFCTUZIKLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643738 |
Source
|
Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(azetidin-1-ylmethyl)phenyl)-5-oxopentanoate | |
CAS RN |
898755-56-1 |
Source
|
Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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